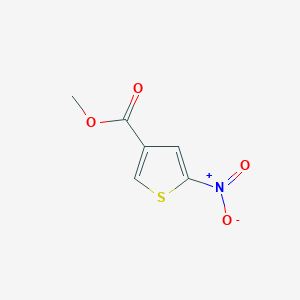

Methyl 5-nitrothiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVKWUOGNGQZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372365 | |

| Record name | methyl 5-nitrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88770-22-3 | |

| Record name | methyl 5-nitrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-nitrothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Methyl 5 Nitrothiophene 3 Carboxylate

Electrophilic Character and Polar Diels-Alder Reactions

The electron-withdrawing effects of the nitro and methyl carboxylate groups confer a significant electrophilic character to Methyl 5-nitrothiophene-3-carboxylate. This electronic feature makes it a potent dienophile in polar Diels-Alder reactions, where the reaction rate and selectivity are driven by the electronic disparity between an electron-rich diene and an electron-poor dienophile. conicet.gov.armasterorganicchemistry.com Theoretical studies, employing Density Functional Theory (DFT), have quantified this electrophilicity. For instance, its global electrophilicity index (ω) is calculated to be high, classifying it as a strong electrophile. conicet.gov.arsciforum.net This high electrophilicity is key to its ability to participate in [4+2] cycloaddition reactions, which are instrumental in the synthesis of fused heterocyclic systems like benzo[b]thiophenes. conicet.gov.ar

Role as a Dienophile in Cycloaddition Reactions

This compound serves as an activated dienophile in [4+2] cycloaddition reactions. The thiophene (B33073) ring, typically aromatic and a poor diene, is activated for cycloaddition by the strongly electron-withdrawing substituents. conicet.gov.ar It readily reacts with electron-rich dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), to form cycloadducts that can subsequently be aromatized. conicet.gov.arconicet.gov.arwikipedia.org The reaction proceeds because the low electronic chemical potential and high electrophilicity of the nitrothiophene derivative favor a charge transfer from the electron-rich diene. conicet.gov.ar This reactivity is a cornerstone of its application in organic synthesis for constructing complex molecules.

Regioselectivity and Stereoselectivity in Benzo[b]thiophene Formation

The Diels-Alder reaction of this compound with unsymmetrical dienes is highly regioselective, leading to the formation of specific isomers of benzo[b]thiophene derivatives. conicet.gov.armasterorganicchemistry.com The regiochemical outcome is governed by the interaction of the frontier molecular orbitals of the diene and the dienophile. Computational studies using DFT and analysis of local electrophilicity indices (derived from Fukui functions) have shown that the C4 position of the this compound ring exhibits the highest electrophilic activation. conicet.gov.ar

Consequently, in reactions with dienes like 1-methoxy-3-trimethylsiloxy-1,3-butadiene, the most nucleophilic center of the diene will preferentially bond with the C4 position of the thiophene. This controlled regioselectivity allows for the synthesis of specifically substituted benzo[b]thiophenes after the initial cycloadduct undergoes an elimination process to aromatize. conicet.gov.ar For example, the reaction with Danishefsky's diene is predicted to yield a 5-hydroxybenzo[b]thiophene-3-carboxylate derivative as the major product. conicet.gov.ar The stereoselectivity of the reaction, particularly whether the endo or exo adduct is favored, is also a critical aspect, with the endo product often being the kinetically favored product in Diels-Alder reactions. libretexts.org

| Reactant (Diene) | Predicted Major Product | Key Regiochemical Interaction | Reference |

|---|---|---|---|

| Danishefsky's diene | Methyl 5-hydroxybenzo[b]thiophene-3-carboxylate | Nucleophilic C4' of diene attacks electrophilic C4 of thiophene | conicet.gov.ar |

| Isoprene (B109036) | Methyl 6-methylbenzo[b]thiophene-3-carboxylate | Interaction between the most nucleophilic carbon of isoprene and the C4 of the thiophene | conicet.gov.ar |

Mechanistic Pathways of Cycloaddition, Including Hetero-Diels-Alder

The reaction between this compound and electron-rich dienes follows a polar Diels-Alder mechanism. conicet.gov.arconicet.gov.ar This is characterized by an asynchronous, concerted transition state where the bond formation does not occur in a perfectly symmetrical manner. sciforum.net The significant charge transfer from the diene to the dienophile in the transition state stabilizes it and accelerates the reaction. conicet.gov.ar

Influence of Solvent and Basis Set on Reactivity Tendencies

The reaction environment and the computational methods used to model the reaction significantly influence the observed and predicted reactivity of this compound.

Solvent Effects: Polar Diels-Alder reactions are sensitive to solvent polarity. mdpi.comresearchgate.net Experimental studies on similar nitro-aromatic compounds have shown that protic ionic liquids can enhance reaction rates by stabilizing polar intermediates and transition states. While specific solvent studies on this compound are limited, the general principles suggest that polar solvents can influence the reaction rate and, in some cases, the selectivity. mdpi.com DFT calculations often incorporate a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), to account for these effects. conicet.gov.ar

Basis Set Influence: The choice of basis set in DFT calculations is crucial for accurately predicting reactivity and regioselectivity. For the Diels-Alder reactions of this compound, it has been found that the LANL2DZ basis set, at either the Hartree-Fock (HF) or B3LYP level of theory, when combined with a solvent model, provides local Fukui function indices that correctly account for the experimentally observed regioselectivity. conicet.gov.ar This highlights the importance of selecting appropriate theoretical models to reliably guide synthetic efforts. conicet.gov.armdpi.com

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The strong electron-withdrawing nature of the nitro group and the methyl ester not only activates the thiophene ring for cycloaddition but also makes it susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, the nitro group acts as a good leaving group, being displaced by a potent nucleophile. mdpi.com This reactivity provides a valuable synthetic route to a variety of substituted thiophene derivatives.

Displacement Reactions with Various Nucleophiles (e.g., Thiolates)

The nitro group of 3-nitrothiophenes bearing electron-withdrawing groups at the C2 and C5 positions can be readily displaced by sulfur-based nucleophiles, such as thiolates. mdpi.com This SNAr reaction proceeds under mild conditions, for instance, in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com

The reaction of compounds structurally analogous to this compound, such as dimethyl 3-nitrothiophene-2,5-dicarboxylate, with nucleophiles like methyl thioglycolate or 2-mercaptoacetone proceeds rapidly. The mechanism involves the nucleophilic attack of the thiolate anion on the carbon atom bearing the nitro group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing groups on the ring. Subsequent expulsion of the nitrite (B80452) anion (NO₂⁻) restores the aromaticity of the thiophene ring and yields the 3-sulfenylthiophene product. mdpi.com This method has been effectively used in the synthesis of thieno[3,2-b]thiophene (B52689) derivatives, which are important scaffolds in materials science and medicinal chemistry. mdpi.com

| Substrate Analogue | Nucleophile | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate | K₂CO₃ / Acetonitrile | 3-Sulfenylthiophene derivative | mdpi.com |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Thiophenols | K₂CO₃ / Acetonitrile | 3-Arylthio-thiophene derivative | mdpi.com |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | 2-Mercaptoacetone | K₂CO₃ / Acetonitrile | 3-Thioacetonyl-thiophene derivative | mdpi.com |

Mechanistic Investigations of SNAr Reactions

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electron-withdrawing nature of the nitro and carboxylate groups. These substituents activate the thiophene ring towards nucleophilic attack. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govwikipedia.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmdpi.com The aromaticity of the thiophene ring is temporarily disrupted in this stage. mdpi.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.govmdpi.com

Kinetic studies on related nitrothiophene systems, such as 2-L-5-nitrothiophenes and 2-methoxy-3-X-5-nitrothiophenes, provide insight into the mechanism. nih.govrsc.orgconsensus.app For instance, research on the reaction of 2-methoxy-3-X-5-nitrothiophenes (where X can be various substituents, including CO₂CH₃) with amines like piperidine (B6355638) has shown that the initial nucleophilic addition is the rate-limiting step. consensus.app The reactions are often catalyzed by the amine nucleophile itself, suggesting a base-catalyzed mechanism (SB-GA) where a second molecule of the amine assists in proton removal during the formation of the intermediate complex. rsc.org

Computational studies using Density Functional Theory (DFT) have further elucidated the SNAr pathway for substituted nitrothiophenes. nih.gov These studies confirm a stepwise mechanism where the nucleophile adds to the ring, followed by a proton transfer facilitated by another nucleophile molecule, which then triggers the elimination of the leaving group. nih.gov The presence of strong electron-withdrawing groups like the nitro group is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction. wikipedia.orgmdpi.com The electrophilicity of the thiophene ring, enhanced by these substituents, is a key factor in determining the rate of addition. mdpi.com

The table below summarizes findings from kinetic studies on related nitrothiophene compounds, which are analogous to this compound.

| Substrate System | Nucleophile | Key Mechanistic Finding |

| 2-Methoxy-3-X-5-nitrothiophenes | Piperidine | Reactions are third-order overall (second-order in amine), consistent with a specific base-general acid (SB-GA) mechanism of catalysis. rsc.org |

| 2-L-5-nitrothiophenes | Various Amines | Reaction rates are faster in ionic liquids compared to conventional solvents, indicating significant solvent effects on the reaction kinetics. nih.gov |

| 2-Methoxy-3-X-5-nitrothiophenes | Pyrrolidine (B122466) | DFT calculations show a stepwise pathway where excess pyrrolidine acts as the most efficient catalyst for proton transfer, facilitating leaving group elimination. nih.gov |

Transformations of the Nitro and Ester Functional Groups

The nitro group of this compound is readily susceptible to reduction, providing a key pathway to synthesize the corresponding amino derivative, Methyl 5-aminothiophene-3-carboxylate. This transformation is a fundamental reaction in organic synthesis, as the resulting amino group can be further functionalized.

A common and effective method for this reduction is catalytic hydrogenation. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a solvent such as ethanol (B145695) at room temperature. This method is often preferred due to its high efficiency and the clean nature of the products. For related compounds like dimethyl 3-nitrothiophene-2,5-dicarboxylate, reduction with hydrogen over a palladium catalyst has also been reported. mdpi.com

Other reducing agents can also be employed for the reduction of aromatic nitro groups, offering varying degrees of chemoselectivity. organic-chemistry.orgunimi.it These can include metal-based reagents like iron in acidic media or tin(II) chloride, as well as transfer hydrogenation methods using reagents like formic acid. unimi.it The choice of reagent can be critical when other reducible functional groups are present in the molecule. unimi.itjrfglobal.com The general pathway for nitro group reduction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds before yielding the final amine. google.com

The following table outlines common conditions for the reduction of the nitro group in nitrothiophenes.

| Reagent(s) | Typical Conditions | Product |

| H₂ / Pd-C | Ethanol, Room Temperature | Methyl 5-aminothiophene-3-carboxylate |

| SnCl₂ / HCl | Concentrated HCl, Ethanol | Corresponding amino compound |

| Fe / CH₃COOH | Acetic Acid, Heat | Corresponding amino compound |

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 5-nitrothiophene-3-carboxylic acid. This reaction is typically carried out under basic or acidic conditions. Basic hydrolysis, or saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification to protonate the resulting carboxylate salt. google.com For the related methyl 4-sulfamoylthiophene-3-carboxylate, hydrolysis is achieved by heating with 2N NaOH. google.com Acid-catalyzed hydrolysis, while also possible, is a reversible process and may require forcing conditions.

Transesterification is another important transformation of the ester group, allowing the conversion of the methyl ester into other alkyl esters. This reaction is typically catalyzed by an acid or a base. organic-chemistry.org For instance, reacting this compound with an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid (like sulfuric acid) or a base (like sodium ethoxide) would lead to the formation of Ethyl 5-nitrothiophene-3-carboxylate. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the reactant alcohol. organic-chemistry.org Catalysts like scandium(III) triflate have also been shown to be effective for transesterification reactions of various esters. organic-chemistry.org

The table below summarizes the conditions for these transformations.

| Reaction | Reagents | Product |

| Basic Hydrolysis (Saponification) | 1. NaOH (aq), Heat2. HCl (aq) | 5-Nitrothiophene-3-carboxylic acid google.com |

| Acid-Catalyzed Transesterification | R'OH, H₂SO₄ (cat.), Heat | This compound |

| Base-Catalyzed Transesterification | R'OH, NaOR' (cat.), Heat | This compound |

Computational Chemistry and Theoretical Investigations of Methyl 5 Nitrothiophene 3 Carboxylate

Density Functional Theory (DFT) Studies of Electronic Structure

DFT calculations have been a powerful tool to elucidate the electronic properties of Methyl 5-nitrothiophene-3-carboxylate. These studies are crucial for predicting the molecule's reactivity and reaction mechanisms at a molecular level. The presence of both a nitro group and a methyl carboxylate group, both being electron-withdrawing, significantly influences the electronic distribution within the thiophene (B33073) ring. conicet.gov.ar

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component in explaining the reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For this compound, DFT calculations have determined these values, which are critical in predicting its behavior as a dienophile in Diels-Alder reactions. The LUMO energy indicates the ability of the molecule to accept electrons, and a lower LUMO energy corresponds to a higher reactivity as an electrophile.

Table 1: Frontier Molecular Orbital Energies and Related Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.23 |

| LUMO Energy | 4.81 |

| Electronic Chemical Potential (μ) | -5.23 |

Data sourced from theoretical studies. conicet.gov.arconicet.gov.ar

The electronic chemical potential (μ) is another important parameter derived from FMO analysis, and for this compound, it is reported to be -5.23 eV. conicet.gov.arconicet.gov.ar This value, when compared to that of potential dienes, suggests that in polar cycloaddition reactions, the net charge transfer will occur from the diene to this thiophene derivative. conicet.gov.arconicet.gov.ar

Atomic Net Charge Distribution

While DFT studies inherently calculate the distribution of electron density and the net atomic charges on each atom of a molecule, specific numerical data for the atomic net charge distribution of this compound are not explicitly reported in the reviewed scientific literature. However, the strong electron-withdrawing nature of the nitro and methyl carboxylate groups is expected to lead to a significant polarization of the thiophene ring, creating electrophilic centers that are susceptible to nucleophilic attack.

Reactivity Descriptors and Computational Prediction of Reaction Pathways

Computational chemistry allows for the calculation of various reactivity descriptors that help in predicting the most likely pathways for chemical reactions. These descriptors are essential for understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Calculation of Global Electrophilicity Index

The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. A higher value of ω indicates a stronger electrophile. For this compound, the global electrophilicity index has been calculated to be 2.84 eV. conicet.gov.ar This value places it in the category of a strong electrophile, which is consistent with its high reactivity in polar Diels-Alder reactions. conicet.gov.ar The disubstitution with a nitro group and a methyl carboxylate group enhances its dienophilic reactivity. conicet.gov.ar

Table 2: Global Electrophilicity Index of this compound

| Compound | Global Electrophilicity Index (ω) in eV |

|---|---|

| This compound | 2.84 |

This value highlights the compound's strong electrophilic nature. conicet.gov.ar

Determination of Regional Fukui Functions for Reactive Site Identification

To identify the most reactive sites within the this compound molecule for cycloaddition reactions, regional Fukui functions are calculated. These functions indicate the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. Theoretical studies have shown that for this dienophile, the highest electrophilic activation is at the C4 position of the thiophene ring. researchgate.net This suggests that in a Diels-Alder reaction, the preferred addition of a diene will be to the nitro-substituted double bond of the thiophene ring. researchgate.net

Theoretical Elucidation of Diels-Alder Reaction Mechanisms

Theoretical studies have been employed to elucidate the mechanism of Diels-Alder reactions where this compound acts as a dienophile. The significant difference in the global electrophilicity power between this compound and various dienes indicates that these reactions proceed via a polar mechanism. conicet.gov.ar Computational studies have been used to predict the regioselectivity of these cycloadditions, with the nitro group directing the attack of the diene to the C4 position of the thiophene ring. Furthermore, computational models have revealed a free energy difference of activation (ΔΔG‡) of approximately 2.5 kcal/mol, favoring the experimentally observed regioisomer. When reacting with isoprene (B109036), it has been noted that the reaction can lead to a pyrrolyl-thiophene derivative through a hetero-Diels-Alder reaction followed by a thermal rearrangement.

Molecular Modeling and Conformational Analysis

Computational chemistry provides significant insights into the three-dimensional structure and electronic properties of molecules like this compound. Through molecular modeling and conformational analysis, researchers can predict molecular geometry, understand the forces governing its shape, and explore the nature of its internal interactions.

X-ray Crystallography and Structural Conformation Analysis of Related Nitrothiophene Carboxylates

While a specific single-crystal X-ray structure for this compound is not extensively detailed in the literature, analysis of closely related compounds provides a strong basis for understanding its likely solid-state conformation. The study of analogous nitrothiophene carboxylates reveals key structural features, particularly regarding the planarity of the molecule and the orientation of its functional groups.

A pertinent example is the crystal structure of Pyridinium 5-nitrothiophene-2-carboxylate. nih.gov X-ray diffraction analysis of this salt shows that the 5-nitrothiophene-2-carboxylate anion is nearly planar. nih.gov This planarity is a critical feature, suggesting a high degree of conjugation across the molecule. The carboxylate group (–COO⁻) and the nitro group (–NO₂) are only slightly twisted out of the plane of the thiophene ring. nih.gov Specifically, the dihedral angles formed by the carboxylate and nitro groups with the thiophene ring are 7.5° and 3.5°, respectively. nih.gov This near-coplanarity facilitates electronic communication between the electron-withdrawing nitro group and the carboxylate moiety through the π-system of the thiophene ring.

The crystallographic data for this related compound underscores the rigid nature of the substituted thiophene ring system. The bond lengths and angles are within standard ranges for such structures. nih.gov

Table 1: Crystal and Structural Data for Pyridinium 5-nitrothiophene-2-carboxylate nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0940 |

| b (Å) | 7.3390 |

| c (Å) | 13.296 |

| α (°) | 77.30 |

| β (°) | 81.52 |

| γ (°) | 71.00 |

| Dihedral Angle (Carboxylate vs. Ring) | 7.5° |

| Dihedral Angle (Nitro vs. Ring) | 3.5° |

This data from a closely related molecule suggests that this compound would also adopt a predominantly planar conformation in the solid state, with minor rotations of the methyl carboxylate and nitro groups relative to the central thiophene ring.

Conformational Preferences and Intramolecular Interactions

The conformational preferences of this compound are dictated by a balance of steric effects and subtle intramolecular interactions. The planarity observed in related crystal structures is largely due to the stabilizing effect of π-electron delocalization across the thiophene ring and its electron-withdrawing substituents.

Computational studies on various substituted thiophenes reveal the importance of specific non-covalent interactions in determining the preferred conformation. nih.gov

Intramolecular Hydrogen Bonding: In substituted thiophenes containing amide or hydroxyl groups, intramolecular hydrogen bonds are common. For instance, in certain 3-amino-thiophene-2-carboxylate derivatives, a strong intramolecular N–H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the ester creates a stable six-membered ring motif known as an S(6) motif. mdpi.com While this compound lacks a classic hydrogen bond donor like an N-H or O-H group, weaker C–H⋯O interactions between the thiophene ring C-H and an oxygen atom of the nitro or carboxylate group could play a role in stabilizing a planar conformation.

Chalcogen Bonding: A significant interaction in sulfur-containing heterocycles is the chalcogen bond. This is a non-covalent interaction involving the sulfur atom acting as an electrophilic region (a σ-hole) opposite to its covalent bonds. nih.gov In this compound, an intramolecular chalcogen bond could potentially form between the thiophene sulfur atom and an oxygen atom of the adjacent nitro group (a 1,5-S···O interaction). Such an interaction would strongly favor a planar conformation where these groups are syn-periplanar. Studies on related thiophene hydrazones have confirmed the presence of intramolecular S···N chalcogen bonds that dictate the molecular conformation. nih.gov

Steric and Electronic Effects: The rotational barrier around the C–C and C–N bonds connecting the substituents to the ring is influenced by both steric hindrance and electronic conjugation. The nitro group in substituted aromatic systems often has a low rotational barrier but can be influenced by intermolecular forces in a crystal lattice, leading to slight deviations from planarity. mdpi.com The strong electron-withdrawing nature of both the nitro and methyl carboxylate groups enhances the delocalization within the thiophene ring, providing a powerful electronic incentive for the molecule to remain as planar as possible to maximize this effect. nih.gov

Synthetic Applications and Derivative Chemistry of Methyl 5 Nitrothiophene 3 Carboxylate

Building Block for Complex Heterocyclic Ring Systems

The strategic placement of reactive sites on the thiophene (B33073) ring of methyl 5-nitrothiophene-3-carboxylate makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions or be reduced to an amino group, which can then participate in cyclization reactions.

Synthesis of Benzo[b]thiophenes

This compound can be utilized in the synthesis of benzo[b]thiophene derivatives. One notable method involves a direct approach where the nitro group is displaced in a cyclization reaction. For instance, the reaction with specific reagents can lead to the formation of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters through a nitro displacement mechanism. This transformation highlights the utility of the nitro group as a strategic element in the annulation of a benzene (B151609) ring onto the thiophene core.

Construction of Thieno[3,2-b]thiophene (B52689) Frameworks

An efficient strategy for constructing the thieno[3,2-b]thiophene scaffold utilizes 3-nitrothiophenes, such as this compound derivatives, as starting materials. mdpi.comresearchgate.netdntb.gov.ua This method is centered around the nucleophilic aromatic substitution of the nitro group. The reaction of 3-nitrothiophene-2,5-dicarboxylates with various thiolates, including thiophenols, thioglycolates, and 2-mercaptoacetone, in the presence of a base like potassium carbonate, proceeds rapidly to displace the nitro group and form 3-sulfenylthiophene-2,5-dicarboxylates. mdpi.comresearchgate.net

Subsequent treatment of the resulting thiophene-2,5-dicarboxylates that possess a -SCH2CO2Alk or -SCH2COMe moiety at the C-3 position with sodium alcoholates initiates a Dieckman condensation, leading to the formation of 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. mdpi.comresearchgate.net In a more direct approach, the reaction of methyl 5-formyl-4-nitrothiophene-2-carboxylate with methyl thioglycolate or 2-mercaptoacetone in the presence of potassium carbonate directly yields 2,5-disubstituted thieno[3,2-b]thiophenes. mdpi.comdntb.gov.ua

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | Methyl thioglycolate, K2CO3 | Dimethyl 3-((methoxycarbonyl)methyl)thio)thiophene-2,5-dicarboxylate | 95 | mdpi.com |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate | 2-Mercaptoacetone, K2CO3 | Dimethyl 3-((2-oxopropyl)thio)thiophene-2,5-dicarboxylate | 90 | mdpi.com |

| Methyl 5-formyl-4-nitrothiophene-2-carboxylate | Methyl thioglycolate, K2CO3 | Methyl 5-formylthieno[3,2-b]thiophene-2-carboxylate | - | mdpi.com |

Preparation of Pyrrolyl-thiophene Derivatives via Rearrangement

Formation of Thiophenecarboxamide, Thienopyridinone, and Thienopyrimidinone Scaffolds

The ester group of this compound can be readily converted into a carboxamide functionality. This transformation is typically achieved by reaction with an appropriate amine. The resulting thiophenecarboxamide can then serve as a precursor for more complex heterocyclic systems.

Furthermore, the reduction of the nitro group to an amine provides a crucial intermediate, methyl 5-aminothiophene-3-carboxylate. This amino ester is a key building block for the synthesis of thienopyridinone and thienopyrimidinone scaffolds. For example, reaction of the aminothiophene with appropriate reagents can lead to the construction of the fused pyridinone or pyrimidinone rings, opening access to a diverse range of biologically relevant molecules. While the direct conversion from the nitro compound is a two-step process (reduction then cyclization), it represents a standard and effective synthetic route.

Preparation of Functionalized Thiophene Carboxylates

In addition to serving as a scaffold for fused ring systems, this compound can be further functionalized by the introduction of additional substituents onto the thiophene ring.

Introduction of Additional Substituents (e.g., Halogenation, Thiocyanation)

The electron-withdrawing nature of the nitro and carboxylate groups deactivates the thiophene ring towards electrophilic aromatic substitution. However, under specific conditions, functionalization such as halogenation can be achieved. For instance, the introduction of a chlorine atom can be accomplished, leading to compounds like methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate, which can then be used to form sulfonamides.

Thiocyanation of aromatic and heterocyclic compounds is a well-established method for introducing a sulfur-containing functional group. While direct thiocyanation of this compound is not extensively documented, the general reactivity of nitrothiophenes suggests that such a transformation could be feasible under appropriate conditions, likely involving a nucleophilic substitution pathway or activation of the thiocyanate (B1210189) source.

Derivatization at the Ester Group (e.g., Amidation, Hydrolysis)

The methyl ester group at the 3-position of the thiophene ring provides a convenient handle for further molecular elaboration through common ester transformations such as amidation and hydrolysis.

Amidation: The conversion of the methyl ester to an amide is a crucial transformation for introducing new functional groups and building more complex molecular architectures. This is typically achieved by reaction with a primary or secondary amine. The reaction can be facilitated by heating the ester directly with the amine, or through the use of catalysts to achieve higher yields and milder reaction conditions. The resulting 5-nitrothiophene-3-carboxamides are of interest in medicinal chemistry and materials science. For instance, thiophene carboxamide derivatives have been explored for their potential biological activities.

| Reagent | Conditions | Product |

| Ammonia | Heating | 5-nitrothiophene-3-carboxamide |

| Primary/Secondary Amine | Heating, optional catalyst | N-substituted-5-nitrothiophene-3-carboxamide |

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that typically proceeds to completion. masterorganicchemistry.comchemguide.co.uklibretexts.org This reaction is generally carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.comchemguide.co.uk Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield 5-nitrothiophene-3-carboxylic acid. This carboxylic acid is a valuable intermediate, providing a reactive site for further derivatization, such as conversion to acid chlorides or coupling with other molecules.

| Reagent | Conditions | Product |

| NaOH(aq) then H₃O⁺ | Heat | 5-nitrothiophene-3-carboxylic acid |

| H₃O⁺ | Heat (reversible) | 5-nitrothiophene-3-carboxylic acid |

Precursors for Advanced Organic Materials and Chemical Probes

The inherent electronic properties of the 5-nitrothiophene core, featuring an electron-donating thiophene ring and a strong electron-withdrawing nitro group, make this compound an attractive starting material for the synthesis of advanced organic materials. This donor-acceptor (D-A) structure is a key design principle for creating materials with tailored photo- and electroactive properties.

Development of Photo- and Electroactive Compounds

The development of photo- and electroactive compounds often relies on the creation of molecules with significant intramolecular charge transfer (ICT) character. researchgate.net The nitro group on the thiophene ring acts as a potent electron acceptor, while the thiophene ring itself can serve as an electron donor. researchgate.net This arrangement facilitates ICT upon photoexcitation.

By modifying the structure of this compound, for example, by extending the π-conjugation or by introducing different donor groups, it is possible to tune the energy of the ICT state and thus the photophysical properties of the resulting molecules. These tailored molecules can find applications in areas such as nonlinear optics and as components in organic light-emitting diodes (OLEDs). The synthesis of such compounds often involves cross-coupling reactions to build larger conjugated systems, where the foundational D-A character of the nitrothiophene unit is a crucial starting point.

Synthesis of Organic Semiconductor Components

Thiophene-based materials are among the most extensively studied classes of organic semiconductors due to their excellent charge transport properties and environmental stability. springerprofessional.denih.gov The performance of these materials is highly dependent on their molecular structure, which influences their solid-state packing and electronic energy levels. The synthesis of functionalized polythiophenes and oligothiophenes allows for the fine-tuning of these properties. nih.gov

This compound can serve as a precursor to monomers for polymerization. The nitro and ester groups can be chemically modified to introduce functionalities that either enhance solubility for solution processing or control the intermolecular interactions in the solid state. For example, reduction of the nitro group to an amine provides a site for further functionalization. The ester group can be converted to other functionalities that can influence the polymer's properties. The incorporation of electron-withdrawing groups like the nitro group into a polythiophene backbone is a known strategy to lower the LUMO energy level, which can be beneficial for n-type or ambipolar organic field-effect transistors (OFETs).

Preparation of Fluorescent Probes

Fluorescent probes are essential tools in chemical biology for the detection and imaging of specific analytes. The design of these probes often involves a fluorophore unit linked to a recognition site. Thiophene-based fluorophores are known for their favorable photophysical properties, including high quantum yields and tunable emission wavelengths.

While direct applications of this compound in fluorescent probes are not widely reported, its derivatives can be envisioned as components of such probes. For example, the 5-amino-thiophene-3-carboxylate derivative, obtained by the reduction of the nitro group, could be a useful intermediate. The amino group can act as a recognition site for specific analytes or as a point of attachment for other functionalities. Furthermore, the electronic properties of the thiophene ring can be modulated by the substituents at the 3- and 5-positions, allowing for the rational design of probes with specific fluorescence turn-on or ratiometric responses to a target analyte.

Future Research Directions and Emerging Challenges in Methyl 5 Nitrothiophene 3 Carboxylate Chemistry

Exploration of Novel and Undiscovered Reaction Pathways

While the reduction of the nitro group and nucleophilic aromatic substitution are known transformations for Methyl 5-nitrothiophene-3-carboxylate, there remains a vast, unexplored landscape of its reactivity. The electron-withdrawing nature of both the nitro and the ester groups significantly influences the electron density of the thiophene (B33073) ring, opening up possibilities for unique chemical behaviors that are yet to be discovered.

Future investigations are likely to focus on several key areas:

Cycloaddition Reactions: The electron-deficient nature of the thiophene ring in this compound makes it an interesting candidate for various cycloaddition reactions. While it has been used as a dienophile in Diels-Alder reactions, a systematic exploration of its participation in other cycloadditions, such as [3+2] dipolar cycloadditions, could lead to the synthesis of novel polycyclic and heterocyclic scaffolds. The regioselectivity and stereoselectivity of these reactions will be of particular interest.

Metal-Catalyzed Cross-Coupling Reactions: The development of novel cross-coupling strategies that can selectively functionalize the thiophene ring without disturbing the nitro and ester groups is a significant challenge. Research into new catalyst systems that can enable C-H activation at specific positions on the thiophene ring would be a major breakthrough, providing a direct route to a wide range of substituted derivatives.

Photochemical Reactions: The nitro group can participate in various photochemical transformations. Investigating the photochemistry of this compound could unveil new reaction pathways, potentially leading to the synthesis of unique molecular structures that are not accessible through traditional thermal reactions.

Reactions of the Reduced Amino Intermediate: The reduction of the nitro group to an amine provides a key intermediate, Methyl 5-aminothiophene-3-carboxylate, which opens up a plethora of further synthetic possibilities. Exploring the diazotization of this amino group followed by Sandmeyer-type reactions or other transformations could lead to a diverse array of 5-substituted thiophene-3-carboxylates.

Development of More Efficient and Atom-Economical Synthetic Strategies

The primary route to this compound involves the nitration of Methyl thiophene-3-carboxylate. While effective, this method often utilizes harsh reagents like nitric acid and acetic anhydride (B1165640), which present environmental and safety concerns. A key challenge is the development of greener, more efficient, and atom-economical synthetic strategies.

Future research in this area will likely pursue the following directions:

Catalytic Nitration: The use of solid acid catalysts or other heterogeneous catalysts for the nitration of Methyl thiophene-3-carboxylate could offer significant advantages in terms of catalyst recyclability, reduced waste generation, and milder reaction conditions.

Flow Chemistry: Transitioning the nitration reaction from batch to continuous flow processes can enhance safety, improve heat and mass transfer, and allow for better control over reaction parameters, leading to higher yields and purity. nih.gov

Alternative Nitrating Agents: Investigating the use of alternative, less hazardous nitrating agents in place of traditional nitric acid/sulfuric acid mixtures is a crucial area of research for improving the sustainability of the synthesis.

| Strategy | Potential Advantages |

| Catalytic Nitration | Recyclable catalysts, milder conditions, reduced waste. |

| Flow Chemistry | Enhanced safety, better process control, improved yield and purity. nih.gov |

| Alternative Nitrating Agents | Reduced hazards, improved environmental profile. |

| One-Pot Reactions | Increased efficiency, reduced synthetic steps, less purification. |

Advanced Computational Modeling for Predictive Synthetic Chemistry

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For this compound, advanced computational modeling can provide deep insights into its reactivity and guide the design of new synthetic strategies.

Future applications of computational modeling in this field include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This can help in understanding the mechanisms of known reactions and in predicting the feasibility of new, undiscovered transformations. For instance, DFT calculations can be employed to predict the regioselectivity in cycloaddition reactions involving this compound. researchgate.net

Predictive Synthesis: By simulating the interaction of this compound with various reagents and catalysts, computational models can help in predicting the outcome of a reaction before it is performed in the laboratory. This can save significant time and resources by prioritizing promising reaction conditions and avoiding unfruitful experiments.

In Silico Design of Catalysts: Computational methods can be used to design new catalysts that are specifically tailored for reactions involving this compound. By understanding the catalyst-substrate interactions at a molecular level, it is possible to design catalysts with improved activity, selectivity, and stability.

Design of Next-Generation Thiophene-based Scaffolds for Diverse Chemical Applications

This compound is a versatile building block for the synthesis of more complex molecular architectures. The presence of three distinct functional handles—the nitro group, the ester, and the thiophene ring itself—allows for a wide range of chemical modifications.

Future research will focus on leveraging this versatility to design and synthesize next-generation thiophene-based scaffolds for various applications:

Medicinal Chemistry: The thiophene core is a well-established pharmacophore found in numerous approved drugs. nih.gov By functionalizing this compound, it is possible to create libraries of novel compounds for drug discovery programs. For example, the reduction of the nitro group to an amine, followed by amide coupling or other transformations, can lead to the synthesis of compounds with potential biological activities. The resulting Methyl 5-aminothiophene-3-carboxylate is a key intermediate for creating diverse molecular structures. mdpi.com

Materials Science: Thiophene-based materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can serve as a starting material for the synthesis of novel conjugated polymers and small molecules with tailored electronic and optical properties. For instance, it can be used to construct fused-ring systems like thieno[3,2-b]thiophenes, which are valuable components in organic electronic materials. mdpi.com

Agrochemicals: The thiophene ring is also present in some agrochemicals. The development of new synthetic routes from this compound could lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

| Application Area | Potential Scaffolds |

| Medicinal Chemistry | Fused heterocycles (e.g., thienopyrimidines), substituted aminothiophenes, pyrazole (B372694) and isoxazole (B147169) derivatives. researchgate.net |

| Materials Science | Thieno[3,2-b]thiophenes, conjugated polymers, small molecules for organic electronics. mdpi.com |

| Agrochemicals | Novel substituted thiophenes with potential herbicidal or fungicidal activity. |

Q & A

Q. What are the standard synthetic routes for Methyl 5-nitrothiophene-3-carboxylate, and how can reaction conditions be optimized?

this compound is commonly synthesized via Diels-Alder reactions using nitro-substituted heterocycles as dienophiles. A methodologically robust approach involves reacting this compound (dienophile) with conjugated dienes like isoprene in ionic liquid solvents (e.g., ethylammonium nitrate or [HMIM][BF₄]) at 60°C for 24 hours. Ionic liquids improve yields (up to 72%) and reduce reaction time compared to molecular solvents due to enhanced stabilization of transition states . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by ¹H/¹³C NMR are critical.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ ~8.2–8.5 ppm for nitro-substituted aromatic protons) and ¹³C NMR (carbonyl resonance at ~165 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis confirms molecular geometry. For example, bond angles such as O8–S3–O7 (117.16°) and S3–C14 (1.74 Å) are critical for validating the thiophene backbone .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase).

Q. How does solvent choice influence the reactivity of this compound in cycloaddition reactions?

Protic ionic liquids (PILs) like ethylammonium nitrate (EAN) enhance reaction rates and yields by stabilizing polar intermediates through hydrogen bonding. For instance, reactions in EAN achieve ~45% yield for Diels-Alder adducts, compared to ~30% in molecular solvents. PILs also enable lower temperatures (60°C vs. 80°C) and reduce side reactions like nitrous acid extrusion .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cycloadditions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. The nitro group acts as an electron-withdrawing group, directing diene attack to the C4 position of the thiophene ring. Computational studies reveal a ΔΔG‡ of ~2.5 kcal/mol favoring the observed regioisomer, validated by experimental HPLC and NMR data .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., unexpected bond lengths in NMR vs. X-ray data) require cross-validation:

- Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the nitro group).

- Mercury Software : Overlay experimental and DFT-optimized structures to identify torsional mismatches .

- Twinned Data Refinement : Use SHELXL for high-resolution refinements, particularly for disordered nitro groups .

Q. How can reaction pathways be modified to synthesize derivatives (e.g., amino or acrylamido analogs)?

Post-functionalization strategies include:

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) converts the nitro group to an amine, yielding methyl 3-amino-5-substituted thiophene-2-carboxylates .

- Acrylamido Derivatives : React the amine with acryloyl chloride (DMF, 0°C) to form E/Z isomers, resolved via chiral HPLC .

- Crystallographic Validation : Monitor substituent effects on ring planarity using ORTEP-3 for thermal ellipsoid visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.